molecular formula C23H38ClNO B12624734 1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine

1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine

Cat. No.: B12624734
M. Wt: 380.0 g/mol
InChI Key: OVJXVHHKPLUBEK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure incorporating a tetrahydropyran ring—a common scaffold in drug discovery—substituted with ethyl and 3-methylbutyl (isopentyl) groups, and linked to a 1-(4-chlorophenyl)ethanamine moiety. The presence of the 4-chlorophenyl group is a notable structural feature found in compounds with diverse biological activities . Research Applications and Value: The core value of this compound lies in its potential as a chemical tool or reference standard for researchers. Its structure is suggestive of potential activity in central nervous system (CNS) research. Specifically, compounds with tetrahydropyran and ethylamine substructures have been investigated as inhibitors of enzymes like phosphodiesterase 10A (PDE10A) . PDE10A is a target of high interest for the potential treatment of neurological and psychiatric disorders, such as schizophrenia and Parkinson's disease . Consequently, this compound may serve as a valuable intermediate or lead structure in the design and development of novel PDE inhibitors and other therapeutic agents. Handling and Safety: As with all research chemicals, appropriate safety precautions must be followed. Refer to the Safety Data Sheet (SDS) before use. This product is intended for research purposes only in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C23H38ClNO

Molecular Weight

380.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-[2-ethyl-2-methyl-4-(3-methylbutyl)oxan-4-yl]ethyl]ethanamine

InChI

InChI=1S/C23H38ClNO/c1-6-22(5)17-23(14-16-26-22,12-11-18(2)3)13-15-25-19(4)20-7-9-21(24)10-8-20/h7-10,18-19,25H,6,11-17H2,1-5H3

InChI Key

OVJXVHHKPLUBEK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CCO1)(CCC(C)C)CCNC(C)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis of Tetrahydro-2H-Pyran Derivatives

The tetrahydro-2H-pyran moiety is a crucial part of the target compound. It can be synthesized using various methods, including:

  • Method A: Reduction of Tetrahydropyran Carboxylates

    Ethyl tetrahydro-2H-pyran-4-carboxylate can be reduced to (tetrahydro-2H-pyran-4-yl)methanol using lithium aluminium hydride in tetrahydrofuran (THF). The reaction proceeds as follows:

    • Reagents : Ethyl tetrahydro-2H-pyran-4-carboxylate, lithium aluminium hydride, THF.
    • Conditions : Stirred at 0°C for 1 hour, followed by quenching with water and sodium hydroxide.
    • Yield : Approximately 96%.

Formation of the Ethanolamine Linker

The next step involves creating the ethanolamine linker that connects the tetrahydro-pyran moiety to the chlorophenyl group.

  • Method B: Alkylation of Amines

    The synthesis can involve the alkylation of a primary amine with an appropriate alkyl halide:

    • Reagents : Ethanolamine, an alkyl halide (such as 1-bromoethane).
    • Conditions : Typically conducted in a polar solvent like ethanol under reflux.

Coupling Reaction

The final assembly of the compound involves a coupling reaction between the chlorophenyl group and the previously synthesized ethanolamine linked with tetrahydro-pyran.

  • Method C: N-Alkylation

    The chlorophenyl derivative can be coupled with the ethanolamine derivative:

    • Reagents : Chlorophenyl compound, ethanolamine derivative.
    • Conditions : Conducted in a suitable solvent such as dichloromethane or THF at elevated temperatures to facilitate nucleophilic substitution.

Summary Table of Synthesis Steps

Step Reaction Type Key Reagents Conditions Yield
1 Reduction Ethyl tetrahydro-2H-pyran-4-carboxylate, LiAlH4 THF, 0°C, 1 h ~96%
2 Alkylation Ethanolamine, alkyl halide Ethanol, reflux Variable
3 N-Alkylation Chlorophenyl derivative, ethanolamine derivative DCM/THF, elevated temperature Variable

Recent studies have focused on optimizing these synthesis routes to improve yield and reduce by-products. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency.

Additionally, safety data regarding handling and storage have been emphasized due to the hazardous nature of some reagents involved in these synthesis pathways. Proper laboratory practices should always be followed to mitigate risks associated with chemical handling.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethanamine moiety to corresponding oxides.

    Reduction: Reduction of the chlorophenyl group to form corresponding hydrocarbons.

    Substitution: Substitution reactions involving the chlorophenyl group to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrocarbons.

Scientific Research Applications

1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound shares structural motifs with several classes of tetrahydropyran- and ethanamine-containing derivatives. Below is a comparative analysis:

Compound Name Substituents on THP Core Amine Chain Structure Molecular Formula (MW) Key Differences Reference ID
Target Compound 2-ethyl, 2-methyl, 4-(3-methylbutyl) N-(2-[THP-4-yl]ethyl)-4-chlorophenyl ethanamine C₂₃H₃₆ClNO (Estimated ~394 g/mol) Unique 3-methylbutyl substituent -
N-Benzyl-2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine 2,2-dimethyl, 4-phenyl N-benzyl ethanamine C₂₃H₂₉NO (335.5 g/mol) Phenyl instead of 3-methylbutyl; benzyl
1-{4-[4-(Trifluoromethyl)benzyl]oxan-4-yl}methanamine hydrochloride 4-(trifluoromethylbenzyl) Methanamine C₁₄H₁₇F₃NO·HCl (323.7 g/mol) Shorter amine chain; trifluoromethyl
[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine 4-(4-methoxyphenyl) Methanamine C₁₃H₁₉NO₂ (221.3 g/mol) Methoxy group; shorter amine chain
N-(4-Chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)ethanamine N/A (no THP core) Branched ethanamine with chlorobenzyl C₂₁H₂₇ClN₂O₂ (398.9 g/mol) Phenoxy substituents; lacks THP core

Functional Implications

  • Lipophilicity : The 3-methylbutyl group in the target compound enhances lipophilicity compared to phenyl (logP ~4.5 estimated) or trifluoromethyl (logP ~3.8) substituents . This may improve blood-brain barrier penetration.
  • Synthetic Accessibility : Unlike analogues synthesized via reductive amination (e.g., using sodium triacetoxyborohydride) , the target compound’s 3-methylbutyl group may require specialized alkylation steps, increasing synthetic complexity.

Pharmacological and ADME Considerations

While direct pharmacological data for the target compound are absent in the evidence, insights can be extrapolated:

  • 4-Chlorophenyl Motif : Commonly associated with serotonin receptor modulation (e.g., in antidepressants) .
  • Metabolic Stability : The THP core may resist oxidative metabolism better than furan or pyridine analogues .

Biological Activity

1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group and a tetrahydropyran moiety, which are known to influence its pharmacological properties. The presence of these functional groups suggests potential interactions with biological targets, including enzymes and receptors.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the antibacterial activity against Salmonella typhi and Bacillus subtilis has been documented, showcasing moderate to strong efficacy in inhibiting bacterial growth .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound is also noted for its enzyme inhibitory activities, particularly as an acetylcholinesterase (AChE) inhibitor. This action is crucial in the context of neurodegenerative diseases like Alzheimer's. Compounds derived from similar structures have shown strong AChE inhibition, with some exhibiting IC50 values as low as 0.63 µM .

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseStrong Inhibitor0.63
UreaseStrong InhibitorNot Specified

Case Studies and Research Findings

  • Synthesis and Characterization : A series of compounds were synthesized, including derivatives of this compound. Characterization was performed using techniques such as NMR and IR spectroscopy, confirming the structural integrity and functional groups present in the compounds .
  • Docking Studies : Computational studies have demonstrated how these compounds interact with amino acids in target proteins. The binding interactions with bovine serum albumin (BSA) suggest significant pharmacological effectiveness, which could be leveraged for therapeutic applications .
  • Pharmacological Profiles : The pharmacological profiles of similar compounds indicate diverse bioactivities, including anti-inflammatory, anticancer, and antidiabetic effects. These activities are attributed to the unique structural components that facilitate interaction with various biological pathways .

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